Perfluoro(allylbenzene)

Plasma polymerization Fluoropolymer films Surface modification

Perfluoro(allylbenzene), also designated as 3-(pentafluorophenyl)pentafluoro-1-propene or decafluoroallylbenzene, is a fully fluorinated aromatic monomer with the molecular formula C₉F₁₀ and a molecular weight of 298.08 g/mol. Commercially available at purities of ≥97%, this compound is a colorless to pale yellow liquid at 20 °C (boiling point 136–138 °C, density 1.71 g/mL, refractive index 1.38).

Molecular Formula C9F10
Molecular Weight 298.08 g/mol
CAS No. 67899-41-6
Cat. No. B1305831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro(allylbenzene)
CAS67899-41-6
Molecular FormulaC9F10
Molecular Weight298.08 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=C(F)F)F)(F)F
InChIInChI=1S/C9F10/c10-2-1(9(18,19)7(15)8(16)17)3(11)5(13)6(14)4(2)12
InChIKeyWRHBYJDZKRNITP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoro(allylbenzene) (CAS 67899-41-6): Sourcing and Technical Profile for Advanced Fluoropolymer and Low‑κ Dielectric Applications


Perfluoro(allylbenzene), also designated as 3-(pentafluorophenyl)pentafluoro-1-propene or decafluoroallylbenzene, is a fully fluorinated aromatic monomer with the molecular formula C₉F₁₀ and a molecular weight of 298.08 g/mol [1]. Commercially available at purities of ≥97%, this compound is a colorless to pale yellow liquid at 20 °C (boiling point 136–138 °C, density 1.71 g/mL, refractive index 1.38) [2]. Its structure combines a perfluorophenyl ring with a perfluoroallyl side chain, providing a reactive vinyl group and the intrinsic chemical inertness of a perfluoroaromatic. This dual functionality positions it as a versatile monomer for the synthesis of specialty fluoropolymers, low‑dielectric‑constant films, and functionalized surfaces, and as a building block in pharmaceutical intermediate chemistry .

Monomer Chemistry

Perfluorophenyl ring with perfluoroallyl side chain for specialty fluoropolymer synthesis

Dual aromatic/allylic reactivity profile

Plasma Deposition

Supports pulsed plasma polymerization for low-κ dielectric film research

Selective aromatic ring retention under controlled conditions

Copolymerization

Radical copolymerization with electron-rich vinyl ethers for alternating copolymers

Distinct reactivity vs. perfluoroalkyl vinyl ethers

Perfluoro(allylbenzene) vs. Alternatives: Why Generic Perfluoroaromatics Do Not Deliver Comparable Performance


Perfluoro(allylbenzene) cannot be simply replaced by other perfluoroaromatics (e.g., perfluorostyrene or perfluoroalkyl vinyl ethers) or non‑fluorinated analogs. Its unique combination of a perfluorophenyl ring and an allylic double bond yields a reactivity profile and resultant material properties that are distinct from close alternatives. In plasma polymerization, the monomer enables selective retention of the aromatic ring under pulsed conditions, generating films with a dielectric constant consistently below 2.0 and high thermal stability after annealing—properties not readily achievable with other perfluoro monomers [1]. In fluoroelastomer formulations, its copolymerization at 0.1–2 mol% provides a superior vulcanization rate compared to conventional perfluoroalkyl vinyl ether cure‑site monomers [2]. Furthermore, its behavior in radical copolymerization differs markedly from related perfluoroalkenes, forming alternating copolymers under conditions where many other monomer pairs fail to polymerize [3]. These performance differentiators arise directly from the compound's specific electronic and steric environment and cannot be assumed for any generic perfluorinated building block.

Target Monomer

Perfluoro(allylbenzene): aromatic ring retention plus allylic reactivity

Generic Alternative

Perfluorostyrene or perfluoroalkyl vinyl ethers: different ring/chain retention and film κ

Target Performance

Pulsed plasma films with κ consistently below 2.0 after annealing

Alternative Outcome

Conventional fluorocarbon films typically κ 2.2–2.5; dielectric target may not transfer

Target Reactivity

Alternating copolymerization with vinyl butyl ether under radical conditions

Alternative Reactivity

Related perfluoroalkenes may fail to polymerize under identical conditions

Quantitative Differentiation Evidence for Perfluoro(allylbenzene) (CAS 67899-41-6)


Glow Discharge Polymerization: Faster Film Growth vs. Perfluorostyrenes

In a direct head-to-head glow discharge polymerization study, perfluoro(allylbenzene) exhibited a film growth rate of 250–350 Å/s, significantly exceeding the 180–200 Å/s observed for a series of polyfluorostyrenes (compounds III–V) [1]. This difference, however, comes with a structural trade‑off: polymers derived from perfluoro(allylbenzene) and compounds I–II show fewer fluorinated aromatic rings and a 3‑fold higher oxygen content compared to the slower‑growing polyfluorostyrenes [1].

Film Growth Rate
Head-to-head
250–350 Å/s vs. 180–200 Å/s

Reported faster deposition for higher throughput coating research.

Trade-off: fewer aromatic rings; higher oxygen content.

Plasma polymerization Fluoropolymer films Surface modification

Pulsed Plasma Polymerization: Dielectric Constant Consistently Below 2.0

Films formed by pulsed plasma polymerization of perfluoro(allylbenzene) exhibit dielectric constants consistently below 2.0 across a frequency range of 5×10²–1×10⁵ Hz [1]. This is in contrast to conventional plasma‑polymerized fluorocarbon films (e.g., from perfluorocyclobutane or perfluoropropene), which typically yield κ values in the 2.2–2.5 range under similar conditions [1]. The sub‑2.0 dielectric constant is attributed to selective retention of the perfluorophenyl ring during low‑duty‑cycle pulsed deposition, as confirmed by XPS and FTIR analyses [1].

Dielectric Constant
Cross-study comparable
κ consistently

Supports low-κ interlayer dielectric film research.

5×10²–1×10⁵ Hz; vs. conventional κ 2.2–2.5.

Thermal Stability
Head-to-head
Negligible weight loss up to 420°C after anneal
As-deposited: up to 70% loss at 300°C

Post-deposition anneal stabilizes film for thermal processing steps.

350–400°C under N₂; minimal κ increase.

Copolymerization
Cross-study comparable
Alternating copolymer with vinyl butyl ether
VB ether
Acrylics

Selective reactivity enables well-defined fluorinated copolymer synthesis.

Confirmed by ¹H NMR and GPC.

Cure-Site Loading
Class-level inference
0.1–2 mol% effective

Reported lower incorporation for fluoroelastomer vulcanization research.

vs. perfluoroalkyl vinyl ethers typically ≥2 mol%.

Hydrodefluorination
Cross-study comparable
Allylic activation predominates; unselective

Distinct regioselectivity vs. simple perfluoroalkenes for building-block synthesis.

Cp₂TiH/THF; DFT(M06‑2X) comparison.

Low‑κ dielectrics Plasma‑enhanced CVD Interlayer dielectrics

Thermal Annealing: Enhanced Stability vs. As‑Deposited Films

As‑deposited plasma polymers from perfluoro(allylbenzene) show up to 70% weight loss when heated to 300 °C [1]. However, after annealing at 350–400 °C under N₂, the films exhibit negligible weight loss upon subsequent TGA up to 420 °C [1]. This post‑annealing stability is achieved with only minor increases in dielectric constant and minimal changes in film composition [1].

Thermal Stability
Head-to-head
Negligible weight loss up to 420°C after anneal
As-deposited: up to 70% loss at 300°C

Post-deposition anneal stabilizes film for thermal processing steps.

350–400°C under N₂; minimal κ increase.

Thermal stability Annealing Thin film characterization

Radical Copolymerization: Alternating Sequence with Vinyl Butyl Ether

In bulk radical copolymerization with vinyl butyl ether, perfluoro(allylbenzene) forms alternating copolymers under conditions where neither monomer undergoes homopolymerization [1]. In contrast, copolymerization attempts with acrylic monomers (e.g., methyl methacrylate) and maleic anhydride were unsuccessful under identical initiation conditions [1]. This selective reactivity enables the synthesis of precisely alternating fluorinated copolymers that are inaccessible using other perfluoroalkene comonomers.

Copolymerization
Cross-study comparable
Alternating copolymer with vinyl butyl ether
VB ether
Acrylics

Selective reactivity enables well-defined fluorinated copolymer synthesis.

Confirmed by ¹H NMR and GPC.

Copolymerization Alternating copolymers Fluoropolymer synthesis

Fluoroelastomer Vulcanization: Cure‑Site Monomer at 0.1–2 mol%

Perfluoro(allylbenzene) functions as an effective cure‑site monomer in tetrafluoroethylene‑based fluoroelastomers at a loading of 0.1–2 mol%, imparting a good vulcanization rate [1][2]. This contrasts with perfluoroalkyl vinyl ether cure‑site monomers (e.g., perfluoromethyl vinyl ether), which can require higher loadings or more aggressive curing conditions to achieve comparable crosslinking efficiency [1].

Cure-Site Loading
Class-level inference
0.1–2 mol% effective

Reported lower incorporation for fluoroelastomer vulcanization research.

vs. perfluoroalkyl vinyl ethers typically ≥2 mol%.

Fluoroelastomers Cure‑site monomers Vulcanization

Catalytic Hydrodefluorination: Allylic Reactivity vs. Perfluoropropene

Catalytic hydrodefluorination of perfluoro(allylbenzene) with Cp₂TiH in THF is unselective and yields a mixture of products predominantly activated at the allylic position [1]. DFT calculations comparing the reactivity of perfluoro(allylbenzene) with the archetypal perfluoroalkene perfluoropropene reveal that nucleophilic vinylic substitution (SNV) is a competitive pathway that leads to low selectivity in polar solvents [1].

Hydrodefluorination
Cross-study comparable
Allylic activation predominates; unselective

Distinct regioselectivity vs. simple perfluoroalkenes for building-block synthesis.

Cp₂TiH/THF; DFT(M06‑2X) comparison.

Hydrodefluorination C–F bond activation Organometallic catalysis

Validated Use Cases for Perfluoro(allylbenzene) (CAS 67899-41-6)


Low‑κ Dielectric Films for Advanced Semiconductor Interconnects

Pulsed plasma polymerization of perfluoro(allylbenzene) yields films with a dielectric constant consistently below 2.0 and high thermal stability after annealing at 350–400 °C, making it a compelling precursor for interlayer dielectrics in sub‑10 nm integrated circuit nodes [1].

Cure‑Site Monomer for High‑Performance Fluoroelastomers

Incorporation of 0.1–2 mol% perfluoro(allylbenzene) into TFE‑based fluoroelastomers provides a good vulcanization rate while preserving the base polymer's chemical resistance and heat stability, enabling the production of O‑rings, seals, and gaskets for demanding chemical processing and aerospace applications [2][3].

Alternating Copolymer Synthesis for Specialty Coatings

The ability to form alternating copolymers with vinyl butyl ether under radical initiation conditions—while failing to copolymerize with acrylic monomers—provides a selective route to well‑defined fluorinated copolymers for specialty coating applications requiring controlled composition and hydrophobic surface properties [4].

Plasma‑Enhanced Surface Functionalization

Under pulsed plasma conditions, perfluoro(allylbenzene) enables selective retention of perfluorophenyl groups at the surface, producing highly aromatic, low‑surface‑energy coatings with potential applications in anti‑fouling, release layers, and biomedical device coatings [5].

Application
Selection Property
Validation Focus
Low-κ Dielectric Film Research
Pulsed plasma κ and thermal stability profile
Frequency-dependent κ; post-anneal composition retention
Fluoroelastomer Cure-Site Studies
Low mol% incorporation vulcanization rate
Crosslink density; mechanical property retention
Alternating Copolymer Synthesis
Selective radical copolymerization with vinyl ethers
Alternating sequence confirmation; composition control
Surface Functionalization
Pulsed plasma aromatic ring retention
Surface energy; coating uniformity and stability

Technical Documentation Hub

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35 linked technical documents
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